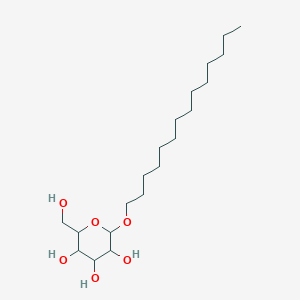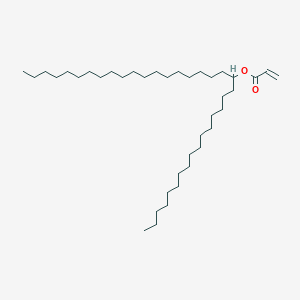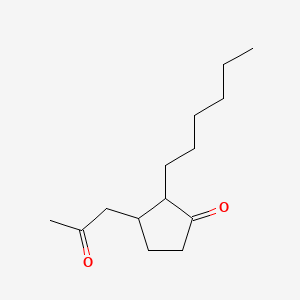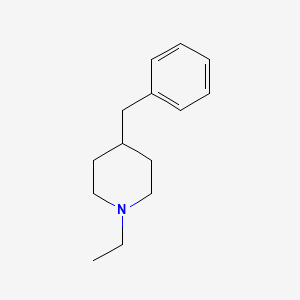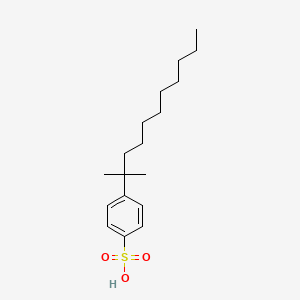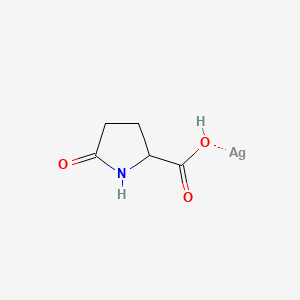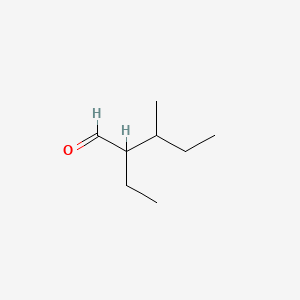
Disodium 4-hydroxyisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-hydroxyisophthalate is a chemical compound with the molecular formula C8H5Na2O5. It is also known as disodium 4-hydroxy-1,3-benzenedicarboxylate. This compound is a derivative of isophthalic acid and is characterized by the presence of two sodium ions and a hydroxyl group attached to the benzene ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 4-hydroxyisophthalate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyisophthalic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of this compound. The reaction can be represented as follows:
C8H6O5+2NaOH→C8H5Na2O5+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in reactors. The process includes the dissolution of 4-hydroxyisophthalic acid in water, followed by the addition of sodium hydroxide. The reaction mixture is then heated to facilitate the reaction and ensure complete neutralization. After the reaction is complete, the product is isolated through filtration and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-hydroxyisophthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in this compound can be oxidized to form a carboxyl group, resulting in the formation of disodium 1,3-benzenedicarboxylate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) to form disodium 4-hydroxy-1,3-benzenedimethanol.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Disodium 1,3-benzenedicarboxylate
Reduction: Disodium 4-hydroxy-1,3-benzenedimethanol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Disodium 4-hydroxyisophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of disodium 4-hydroxyisophthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Disodium 4-hydroxyisophthalate can be compared with other similar compounds, such as:
Disodium isophthalate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Disodium 5-hydroxyisophthalate: Similar structure but with the hydroxyl group in a different position, leading to variations in reactivity and applications.
Disodium terephthalate: Contains carboxyl groups in the para position, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in the presence of the hydroxyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
53566-35-1 |
|---|---|
Formule moléculaire |
C8H4Na2O5 |
Poids moléculaire |
226.09 g/mol |
Nom IUPAC |
disodium;3-carboxy-4-oxidobenzoate |
InChI |
InChI=1S/C8H6O5.2Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;;/h1-3,9H,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Clé InChI |
FGFGVXRFSPUXLY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1C(=O)[O-])C(=O)O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




